molecular formula C15H10Br2N2OS B12145600 (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

(2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12145600
M. Wt: 426.1 g/mol
InChI Key: HQMWNCPUQKKBKD-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by the presence of bromophenyl groups and an imino linkage Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a 4-bromophenyl isothiocyanate with an appropriate amine to form a thioamide intermediate.

    Cyclization: The thioamide intermediate undergoes cyclization with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the thiazolidinone ring.

    Imination: The final step involves the imination of the thiazolidinone ring with another 4-bromophenyl group, typically using a condensation reaction with an amine or ammonia source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of thiazolidinones, including this compound, are investigated for their potential as drugs. Their diverse biological activities make them candidates for treating infections, inflammation, and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromophenyl groups and the thiazolidinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and improve its stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10Br2N2OS

Molecular Weight

426.1 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10Br2N2OS/c16-10-1-5-12(6-2-10)18-15-19(14(20)9-21-15)13-7-3-11(17)4-8-13/h1-8H,9H2

InChI Key

HQMWNCPUQKKBKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=C(C=C2)Br)S1)C3=CC=C(C=C3)Br

Origin of Product

United States

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